Product packaging for 1-Amino-3-methylcyclohexanecarboxamide(Cat. No.:)

1-Amino-3-methylcyclohexanecarboxamide

Cat. No.: B12126558
M. Wt: 156.23 g/mol
InChI Key: SDIIMRDPIGEJIP-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Derivatives in Contemporary Chemical Research

Cyclohexane and its derivatives are fundamental building blocks in organic chemistry, prized for their conformational flexibility and the stereochemical complexity they can impart to a molecule. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The orientation of substituents on the ring, as either axial or equatorial, can profoundly influence a molecule's reactivity and biological activity. masterorganicchemistry.comcommonorganicchemistry.comlumenlearning.com This has made cyclohexane derivatives ubiquitous in various fields, from materials science to the synthesis of pharmaceuticals. chemguide.co.uk Functionally substituted cyclohexanes are actively investigated as potential antimicrobial and anticancer agents, highlighting their therapeutic potential. lumenlearning.com The specific arrangement of functional groups is crucial in chemical reactions, particularly those involving nucleophiles. masterorganicchemistry.com

Overview of Alpha-Amino Carboxamide Motifs in Organic and Medicinal Chemistry

The α-amino carboxamide motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govwikipedia.org This structural unit, which combines an amine and a carboxamide group attached to the same carbon atom, can engage in various intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological targets like enzymes and receptors. nih.gov α-Amino amides are key components of many therapeutic agents, including anticonvulsants and protease inhibitors. wikipedia.orgfiveable.me Their synthesis can be achieved through various methods, including the coupling of N-protected amino acids with amines or, more directly, from unprotected amino acids using specific reagents. nih.gov The development of efficient synthetic routes to α-amino amides, including enantioselective methods, is an active area of research. rsc.org

Structural Context of 1-Amino-3-methylcyclohexanecarboxamide as a Unique Cyclohexane Scaffold

This compound, with the CAS number 1183241-54-4, integrates the key features of a substituted cyclohexane and an α-amino carboxamide. masterorganicchemistry.com The presence of a methyl group at the 3-position and an amino and a carboxamide group at the 1-position introduces stereochemical complexity. This particular arrangement of substituents on the cyclohexane ring leads to the possibility of multiple stereoisomers, each with distinct three-dimensional shapes and, consequently, potentially different chemical and biological properties. The interplay between the conformational preferences of the cyclohexane ring and the electronic properties of the amino and carboxamide groups defines the unique character of this scaffold.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from its structure and comparison with related compounds.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS Number 1183241-54-4 masterorganicchemistry.com

Spectroscopic analysis would be essential for the definitive characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclohexane ring protons, the methyl group protons (likely a doublet), and the protons of the amino and carboxamide groups. The chemical shifts and coupling constants would provide information about the stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxamide group.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the amide, and the C-H stretching of the alkyl groups.

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of this compound could likely be achieved through established methods for the formation of α-amino amides, starting from 3-methylcyclohexanone (B152366).

One potential route is the Strecker synthesis , which involves the reaction of a ketone with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comnrochemistry.com In this case, 3-methylcyclohexanone would react with ammonia and potassium cyanide to yield 1-amino-3-methylcyclohexanenitrile. Subsequent partial hydrolysis of the nitrile group, under carefully controlled acidic or basic conditions, would furnish the desired this compound. commonorganicchemistry.comlumenlearning.comchemguide.co.uk

Another viable approach is the Bucherer-Bergs reaction , where a ketone reacts with ammonium (B1175870) carbonate and potassium cyanide to produce a hydantoin. wikipedia.orgalfa-chemistry.com The resulting hydantoin, a 5-(3-methylcyclohexyl)-5-methylhydantoin, could then be hydrolyzed to the corresponding α-amino acid, which can be subsequently converted to the target amide.

Stereoisomerism and Conformational Analysis

The structure of this compound contains two stereocenters, at the C1 and C3 positions of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These stereoisomers exist as two pairs of enantiomers.

The conformational preference of the substituents on the cyclohexane ring is a critical aspect of the molecule's structure. For 1,3-disubstituted cyclohexanes, the most stable conformation is typically the one where the bulky substituents occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

For the cis isomers ((1R, 3S) and (1S, 3R)), a ring flip would interconvert between a diaxial and a diequatorial conformation. The diequatorial conformer would be significantly more stable.

For the trans isomers ((1R, 3R) and (1S, 3S)), both chair conformations would have one substituent in an axial position and the other in an equatorial position. The relative stability of these conformers would depend on the A-values (a measure of steric bulk) of the amino/carboxamide and methyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B12126558 1-Amino-3-methylcyclohexanecarboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-amino-3-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-6-3-2-4-8(10,5-6)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)

InChI Key

SDIIMRDPIGEJIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 3 Methylcyclohexanecarboxamide and Analogues

Direct Synthetic Routes to 1-Amino-3-methylcyclohexanecarboxamide

Direct synthetic pathways to this compound are not extensively documented in dedicated literature. However, routes can be inferred from the synthesis of closely related analogues. One such method involves the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane, a structural isomer and precursor. This process begins with the reaction of 4(5)-cyano-1-methyl-cyclohexene with hydrogen cyanide (HCN) in the presence of sulfuric acid, which yields the intermediate 1-formamido-1-methyl-3(4)-cyanocyclohexane. google.com This formamide (B127407) can then be selectively hydrolyzed under acidic conditions to produce the corresponding primary amine, 1-amino-1-methyl-3(4)-cyanocyclohexane. google.com Subsequent hydrolysis of the nitrile group to a carboxamide would complete the synthesis. While this route targets a cyano-substituted analogue, its principles could be adapted for the synthesis of this compound by starting with appropriate precursors.

Stereoselective Synthesis Approaches for Chiral Cyclohexane (B81311) Amino Carboxamides

The biological activity of chiral molecules is often dependent on the spatial orientation of their atoms. google.com Consequently, controlling the stereochemistry during the synthesis of cyclohexane amino carboxamides is crucial for isolating the desired diastereomer with specific sensorial or pharmacological properties. google.com Asymmetric synthesis can be achieved through various strategies, including biocatalysis and the use of chiral auxiliaries. lmaleidykla.lt

Biocatalysis offers a powerful and environmentally friendly approach for producing chiral amines with high stereoselectivity. researchgate.netacs.org A notable strategy for synthesizing chiral substituted cyclohexanes involves an enzymatic cascade reaction combining an enoate reductase (ERED) and an amine transaminase (ATA). researchgate.net

This cascade has been successfully applied to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane, the core amine structure of the target molecule. The process begins with the reduction of 3-methylcyclohex-2-enone. Wild-type EREDs typically show (S)-selectivity for this substrate. To achieve the desired (R)-configuration at the 3-position, mutant EREDs, such as YqjM Cys26Asp/Ile69Thr, are employed. researchgate.net The resulting (R)-3-methylcyclohexanone is then aminated by an amine transaminase. While many ATAs show modest enantioselectivity, engineered variants like ATA-VibFlu Leu56Ile can convert the ketone into (1R,3R)-1-amino-3-methylcyclohexane with high diastereomeric excess (97% de). researchgate.net This chiral amine serves as a key intermediate that can be subsequently carboxylated and amidated to yield the final chiral carboxamide. The use of whole-cell biocatalysts enhances enzyme stability and simplifies the process by eliminating the need for enzyme purification. acs.org

Table 1: Biocatalytic and Asymmetric Synthesis Approaches

Methodology Key Reagents/Enzymes Target/Intermediate Key Features
Biocatalytic Cascade Enoate Reductase (ERED), Amine Transaminase (ATA) (1R,3R)-1-amino-3-methylcyclohexane High diastereoselectivity (97% de) using engineered enzymes in a one-pot reaction. researchgate.net
Chiral Auxiliary Schöllkopf's bislactim ether Cyclic α-amino acid derivatives Stereoselective alkylation followed by ring-closing metathesis and hydrolysis. lmaleidykla.ltresearchgate.net
Chiral Auxiliary (S,S)-cyclohexane-1,2-diol α,α-disubstituted amino acids Diastereoselective alkylation of acetoacetate (B1235776) derivatives followed by Schmidt rearrangement. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction toward a single stereoisomer. nih.gov After the desired stereocenter is created, the auxiliary is removed.

One prominent method for the asymmetric synthesis of conformationally constrained α-amino acids involves the use of Schöllkopf's bislactim ether reagent. lmaleidykla.lt This approach allows for the stereoselective synthesis of complex cyclic amino acids. For instance, methyl-substituted cyclohexyl amino acid derivatives have been prepared from dienes tethered to (2R)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine. A ring-closing metathesis (RCM) reaction forms a key heterocyclic intermediate, which then undergoes conjugate addition with an alkyl cuprate. Subsequent reduction and hydrolysis yield the final cyclic α-amino acid derivative with newly established stereocenters. researchgate.net

Another example is the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. nih.gov This diol can be used for the diastereoselective alkylation of ethyl 2-methylacetoacetate (B1246266) to produce enol ethers with high diastereomeric excess (92->95% de). After the alkylation step, the auxiliary is removed, yielding a β-keto ester with a chiral quaternary carbon. This intermediate can then be converted into the desired optically active α,α-disubstituted amino acid via a Schmidt rearrangement. nih.gov

Indirect Synthesis via Precursors and Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule, typically the corresponding amino acid, followed by the conversion of its functional groups to yield the final carboxamide. This approach separates the challenge of constructing the core ring structure from the final amidation step.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. wikipedia.org The reaction proceeds via a three-component condensation of a carbonyl compound, ammonia (B1221849) (or an amine), and cyanide. nih.gov The initial product is an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

This methodology can be effectively adapted for the synthesis of cyclic amino acids, including the precursor to this compound. nih.gov The process would start with 3-methylcyclohexanone (B152366) as the ketone component.

Imine Formation: 3-methylcyclohexanone reacts with ammonia to form an imine (or its protonated form, an iminium ion). masterorganicchemistry.com

Cyanide Addition: A cyanide ion (from a source like HCN or NaCN) attacks the imine carbon to form a new carbon-carbon bond, resulting in the α-aminonitrile, 1-amino-1-cyano-3-methylcyclohexane. wikipedia.org

Hydrolysis: The nitrile group of the aminonitrile is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the amino acid precursor, 1-amino-3-methylcyclohexanecarboxylic acid. masterorganicchemistry.com

The classical Strecker synthesis produces a racemic mixture of amino acids. However, diastereoselective versions using a chiral amine (instead of ammonia) can be employed to generate enantioenriched products. masterorganicchemistry.comnih.gov

The final step in an indirect synthesis is the conversion of the carboxylic acid group of the amino acid precursor into a primary carboxamide. Amide bond formation is one of the most common transformations in organic chemistry. nih.gov Several methods are available for this conversion.

Direct Amidation with Lewis Acids: Unprotected amino acids can be directly converted to α-amino amides using Lewis acid reagents. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct synthesis of α-amino amides from unprotected amino acids and an amine source. nih.gov The Lewis acid coordinates to the amino acid, solubilizing it in an organic solvent and activating the carboxylic acid for nucleophilic attack. nih.gov

Coupling Reagents: A widely used approach, particularly in peptide synthesis, involves the use of coupling reagents to activate the carboxylic acid. These reagents react with the carboxylate to form a highly reactive intermediate that is readily attacked by an amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and phosphonium (B103445) or uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and T3P® (n-propylphosphonic acid anhydride). ucl.ac.ukorganic-chemistry.org These reactions are typically performed in the presence of a base to neutralize the acid formed and are known for their high yields and compatibility with a wide range of functional groups. organic-chemistry.org

Table 2: Selected Amidation Methods for Carboxylic Acids

Method Reagent(s) Mechanism/Key Feature
Lewis Acid Catalysis B(OCH₂CF₃)₃ Activates unprotected amino acid for direct reaction with an amine. nih.gov
Coupling Reagents EDC, HBTU, T3P® Forms a highly reactive acyl-intermediate which is then attacked by the amine. Widely used in peptide synthesis. ucl.ac.ukorganic-chemistry.org
Acid Chloride Formation Thionyl chloride (SOCl₂) Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with ammonia. ucl.ac.uk

Carboxylation and Amination Strategies for Substituted Cyclohexanes

The synthesis of this compound relies on the strategic introduction of both a carboxyl group (or its derivative) and an amino group onto a substituted cyclohexane scaffold. Various methodologies have been developed for the carboxylation and amination of cyclohexane rings, which are foundational for constructing the target molecule and its analogues.

One key strategy involves the use of pre-existing functional groups on the cyclohexane ring to direct the introduction of the required carboxyl and amino moieties. For instance, the synthesis of cyclohexane carboxamide derivatives can be built upon amino acid backbones, allowing for stereochemical control at the amino-substituted carbon. google.com In a general approach, a D- or L-amino acid can be esterified, and this ester can then be converted to an amide through amidation. google.com This method locks in the stereochemistry of the amine group early in the synthesis. google.com

Another approach involves the functionalization of a cyclohexane ring that already contains a carboxylic acid group. For example, the synthesis of various isoxazole (B147169) and thiazole (B1198619) analogues containing a cyclohexane carboxylic acid head group has been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). nih.gov While not a direct synthesis of an amino-carboxamide, these methods demonstrate effective strategies for manipulating carboxylated cyclohexanes. nih.gov

Furthermore, enzymatic cascade reactions represent a powerful tool for the stereoselective synthesis of substituted cyclohexanes. For example, a sequential cascade system combining ene-reductases and amine transaminases (ATAs) has been utilized to generate enantiomerically pure diastereomeric substituted cyclohexanes. researchgate.net This biocatalytic approach can convert a prochiral starting material like 3-methylcyclohex-2-en-1-one into chiral amines with high stereoselectivity, providing a key precursor for the synthesis of 1-amino-3-methylcyclohexane derivatives. researchgate.net

The table below summarizes different strategies for the functionalization of cyclohexane rings.

StrategyDescriptionKey FeaturesReference
Amino Acid Backbone Utilizes a D- or L-amino acid as a chiral starting material to introduce the amino group with defined stereochemistry. The carboxyl group is then formed or manipulated.Stereochemical control; builds upon readily available chiral pool. google.com
Enzymatic Cascade Employs a sequence of enzymatic reactions (e.g., ene-reductase and amine transaminase) to introduce chirality and functional groups.High stereoselectivity; environmentally friendly conditions. researchgate.net
Functionalization of Carboxylated Cyclohexanes Starts with a cyclohexane ring already bearing a carboxyl group and introduces other functionalities.Useful for creating diverse analogues with a common cyclohexane carboxylate core. nih.gov

Development of Green Chemistry Methodologies in the Synthesis of Cyclohexanecarboxamides

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of pharmaceutical compounds, including cyclohexanecarboxamides. nih.govjddhs.com These methodologies offer more sustainable and economical routes for chemical production. researchgate.net

A significant focus in the green synthesis of amides is the development of cleaner methods for amide bond formation. Traditional methods often require harsh coupling reagents that generate significant waste. nih.gov A sustainable alternative is the use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), as biocatalysts. nih.gov This enzymatic approach allows for the direct amidation of carboxylic acids and amines under mild conditions, often with high conversion rates and yields, and simplifies purification processes. nih.gov The use of green solvents, like cyclopentyl methyl ether, further enhances the environmental profile of this method. nih.gov

Biocatalysis also plays a crucial role in the synthesis of the chiral precursors for cyclohexanecarboxamides. As mentioned previously, one-pot enzymatic cascades can be used to produce key intermediates with high selectivity, bypassing the need for precious metal catalysts and hazardous reagents often used in conventional chemical synthesis. researchgate.net

Other green chemistry techniques applicable to the synthesis of cyclohexanecarboxamides include:

Microwave-assisted synthesis : This technique can significantly reduce reaction times from hours to minutes by using microwave irradiation as an energy source, leading to increased energy efficiency. mdpi.com

Solvent-free reactions : Conducting reactions without a solvent, for instance using mechanochemical grinding, minimizes waste and the environmental impact associated with solvent use and disposal. mdpi.com

The table below highlights some green chemistry approaches relevant to cyclohexanecarboxamide (B73365) synthesis.

Green Chemistry ApproachDescriptionAdvantagesReference(s)
Biocatalysis Use of enzymes (e.g., lipases, transaminases) to catalyze reactions.High selectivity, mild reaction conditions, reduced by-products, biodegradable catalysts. researchgate.netnih.gov
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved energy efficiency, potentially higher yields. mdpi.com
Solvent-Free Synthesis Performing reactions in the absence of a solvent, often using grinding or neat conditions.Eliminates solvent waste, reduces environmental impact, can simplify workup. mdpi.com
Use of Green Solvents Replacing hazardous organic solvents with more environmentally benign alternatives (e.g., water, ionic liquids, cyclopentyl methyl ether).Reduced toxicity and environmental pollution. nih.gov

Synthesis of Structurally Related Cyclohexane-1-carboxamides and Analogues

The synthesis of structurally related cyclohexane-1-carboxamides and their analogues has been explored in various contexts, providing a framework for the potential synthesis of this compound. These syntheses often involve the coupling of a cyclohexane-1-carboxylic acid derivative with an appropriate amine or the modification of a pre-formed cyclohexane carboxamide.

One study details the synthesis of a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives. orientjchem.org The synthetic route started from 1-aminocyclohexane-1-carbonitrile, which was hydrolyzed to 1-aminocyclohexane-1-carboxylic acid and subsequently converted to its methyl ester. This intermediate was then elaborated through several steps, including coupling reactions, to yield the final carboxamide products. orientjchem.org

Another synthetic approach involves the reaction of cyclohex-3-ene-1-carboxamide (B1296590) derivatives. For example, 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives were obtained by the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride. nih.gov These intermediates were then subjected to bromination and epoxidation reactions, leading to the formation of rearranged bicyclic lactones. nih.govacs.org This highlights how functional groups on the cyclohexane ring can influence the outcome of subsequent reactions.

The synthesis of cyclohexane carboxamide derivatives as potential sensates for consumer products has also been described. google.com These methods focus on controlling the stereochemistry of amino acid-substituted cyclohexane carboxamides. The general strategy involves coupling an appropriately functionalized diamine with a derivative of (1R,2S,5R)-N-((S)-2-amino-2-phenylethyl)-2-isopropyl-5-methylcyclohexane. google.com

The table below provides examples of synthesized cyclohexane-1-carboxamide analogues.

Compound ClassSynthetic PrecursorsKey Reaction StepsReference
1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamides1-aminocyclohexane-1-carbonitrileHydrolysis, esterification, coupling reactions orientjchem.org
6-(Hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamides2-Methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneReduction with NaBH₄, bromination, epoxidation nih.govacs.org
Amino acid-substituted cyclohexane carboxamidesD or L amino acid esters, functionalized diaminesAmidation, coupling reactions google.com

Molecular Structure and Conformational Analysis of 1 Amino 3 Methylcyclohexanecarboxamide

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis

Cyclohexane avoids the high energy associated with a planar structure, which would impose significant angle and eclipsing strain, by adopting puckered conformations. rsc.orglibretexts.orgutexas.edu The most stable of these is the chair conformation, which is virtually free of strain. libretexts.orgutexas.educutm.ac.in In this arrangement, all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thus eliminating angle strain. libretexts.orglibretexts.org

Cyclohexane can also exist in other, higher-energy conformations, such as the boat, twist-boat, and half-chair forms. libretexts.orgyoutube.com The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is more stable than the boat form as it alleviates some of this strain. youtube.com The half-chair conformation represents the energy maximum on the path of interconversion between the chair and twist-boat forms and is highly unstable. utexas.edulibretexts.org At room temperature, cyclohexane molecules rapidly interconvert between two equivalent chair conformations in a process known as a "ring flip". libretexts.orglibretexts.org

Chair Conformations and Energetic Considerations of the Cyclohexane Ring System

The chair conformation of cyclohexane features two distinct types of proton positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. libretexts.org During a ring flip, all axial positions become equatorial, and vice versa. libretexts.org

The relative energies of cyclohexane's conformations determine their populations at equilibrium. The chair conformation is the global energy minimum and thus the most populated form. utexas.edulibretexts.org The energy barrier for the ring flip from one chair conformation to another is approximately 10-11 kcal/mol, passing through the high-energy half-chair transition state. utexas.edu The twist-boat conformation is about 5.5 kcal/mol higher in energy than the chair, while the boat is about 6.9 kcal/mol higher. cutm.ac.in

Interactive Table: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat~5.5~23.0
Boat~6.9~28.9
Half-Chair~10-11~42-46

Note: These are approximate energy values and can vary slightly depending on the source.

Substituent Effects on Conformation: Analysis of Methyl and Amino/Carboxamide Groups

When a cyclohexane ring is substituted, the two chair conformations resulting from a ring flip are often no longer of equal energy. The substituent's size and nature dictate the preferred conformation, which is generally the one that minimizes steric interactions.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. This preference is primarily due to steric strain arising from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. masterorganicchemistry.com

For 1-amino-3-methylcyclohexanecarboxamide, we must consider the A-values for the methyl group, the amino group, and the carboxamide group.

Methyl Group (-CH₃): The methyl group has a well-established A-value of approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. masterorganicchemistry.com

Amino Group (-NH₂): The A-value for an amino group is reported to be around 1.2-1.6 kcal/mol. This value suggests a significant preference for the equatorial position, though it can be influenced by solvent and the potential for hydrogen bonding. masterorganicchemistry.com

Carboxamide Group (-CONH₂): A specific A-value for the carboxamide group is not readily available in the literature. However, given its size and potential for rotation and hydrogen bonding, it is expected to have a considerable steric demand and thus a preference for the equatorial position.

Interactive Table: A-Values for Common Cyclohexane Substituents

SubstituentA-Value (kcal/mol)
-H0
-F0.25
-Cl0.53
-Br0.48
-I0.47
-OH0.94 (in aprotic solvent)
-NH₂~1.2-1.6
-CH₃1.7
-CH₂CH₃1.75
-CH(CH₃)₂2.15
-C(CH₃)₃>4.5
-COOH1.41
-CN0.21

Note: A-values can vary with solvent and temperature.

Gauche interactions, which are steric repulsions between groups that are in a gauche relationship (a 60° dihedral angle), also contribute to conformational destabilization. In an axial-substituted cyclohexane, the substituent has gauche interactions with the C-C bonds of the ring at positions 3 and 5. These are essentially the same as the 1,3-diaxial interactions. An equatorial substituent generally experiences fewer unfavorable steric interactions. masterorganicchemistry.com

For this compound, several gauche interactions will influence the stability of its various conformations. The relative orientation of the C1 and C3 substituents (cis or trans) will be critical. In a cis-1,3-disubstituted cyclohexane, both groups can be equatorial, which is a very stable arrangement. In a trans-1,3-disubstituted cyclohexane, one group must be axial while the other is equatorial. In this scenario, the conformation where the larger group (in this case, likely the geminal amino-carboxamide unit) occupies the equatorial position would be favored.

Intramolecular Interactions, Including Hydrogen Bonding, within the this compound Framework

An intramolecular hydrogen bond between the amino and carboxamide groups could lock the conformation of these substituents, potentially affecting the A-value of the combined C1-substituent group. ucsf.edu The formation of a stable five- or six-membered ring through hydrogen bonding is a common stabilizing feature in organic molecules. ucsf.edusmu.edu The likelihood and strength of this hydrogen bond would depend on the solvent environment; it would be more significant in non-polar solvents and less so in protic solvents that can compete for hydrogen bonding. smu.edu This internal hydrogen bonding could favor a specific orientation of the C1 substituents that might otherwise be sterically unfavorable.

Spectroscopic Techniques for Conformational Elucidation

The determination of the conformational equilibrium and the dominant conformers of substituted cyclohexanes like this compound relies on a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. acs.orgnih.gov At low temperatures, the ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons, as well as for the different conformers. nih.gov The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them (the Karplus relationship), which can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings and thus determine the conformation. acs.org The relative integrals of the signals for each conformer can be used to calculate the equilibrium constant and the A-value.

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to study conformational equilibria. researchgate.netrsc.org The vibrational frequencies of certain bonds, particularly C-H and C-X (where X is a substituent), can differ between axial and equatorial positions. docbrown.info By analyzing the temperature dependence of the intensities of these characteristic bands, the enthalpy difference between the conformers can be determined. researchgate.netrsc.org

Computational Chemistry: Molecular mechanics and quantum mechanical calculations are used to model the different possible conformations, calculate their relative energies, and predict geometric parameters. sapub.orgacs.org These computational methods can provide valuable insights into the potential energy surface of the molecule and help in the interpretation of experimental spectroscopic data. sapub.orgacs.org

For a molecule as complex as this compound, a combination of these techniques would be necessary to fully characterize its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

At room temperature, the chair-chair interconversion of cyclohexane derivatives is typically fast on the NMR timescale, resulting in a single set of time-averaged signals. britannica.com However, at low temperatures, this ring flip can be slowed or "frozen out," allowing for the direct observation of individual axial and equatorial conformers. acs.org

For the analog, methylcyclohexane , low-temperature ¹³C NMR spectroscopy has enabled the direct detection of the less stable axial conformer. acs.org The chemical shifts of the carbon atoms are distinct for each conformation, reflecting the different electronic environments. In the case of cyclohexane itself, all protons are equivalent due to rapid interconversion, showing a single peak in the ¹H NMR spectrum. hmdb.ca For methylcyclohexane, the presence of the methyl group leads to more complex spectra, though rapid flipping at room temperature still results in averaged signals. reddit.com

In a hypothetical ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the ring protons would be indicative of their preferred axial or equatorial orientation. Protons in an axial position typically resonate at a different frequency than those in an equatorial position. The amide protons of the carboxamide group would also present characteristic signals. nih.gov

Table 1: Predicted NMR Signal Characteristics for this compound based on Analog Data This table is a hypothetical representation based on general principles and data from analogous compounds.

Proton/Carbon Type Expected ¹H Chemical Shift Range (ppm) Expected ¹³C Chemical Shift Range (ppm) Key Influencing Factors
Amide Protons (NH₂) 5.0 - 8.5 N/A Hydrogen bonding, solvent, conformation nih.gov
Amino Protons (NH₂) 1.0 - 5.0 N/A Hydrogen bonding, solvent, pH
Methine Proton (CH-Me) 0.8 - 2.0 25 - 45 Axial vs. equatorial position
Cyclohexane Ring Protons 1.0 - 2.5 20 - 50 Axial vs. equatorial position, substituent effects britannica.comhmdb.ca
Methyl Protons (CH₃) 0.8 - 1.2 15 - 25 Shielding/deshielding effects of the ring britannica.com

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Structural Insights

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and amide, the C=O bond of the amide, and the C-H bonds of the cyclohexane and methyl groups.

The IR spectrum of the parent compound cyclohexane shows prominent C-H stretching vibrations between 2845 and 2950 cm⁻¹ and CH₂ deformation vibrations between 1440 and 1480 cm⁻¹. docbrown.info For methylcyclohexane , the presence of the methyl group introduces additional C-H vibrations. nist.gov In the case of cyclohexanecarboxamide (B73365) , characteristic N-H stretching bands for the amide group appear in the region of 3100-3500 cm⁻¹, and a strong C=O stretching band is observed around 1640-1680 cm⁻¹. nist.gov Similarly, cyclohexylamine exhibits N-H stretching vibrations for the primary amine. nist.gov

Table 2: Expected IR Absorption Bands for this compound based on Analog Data This table is a hypothetical representation based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Analog(s)
Primary Amine (NH₂) N-H Stretch 3300 - 3500 Cyclohexylamine nist.gov
Primary Amide (CONH₂) N-H Stretch 3100 - 3500 Cyclohexanecarboxamide nist.gov
C=O Stretch 1640 - 1680 Cyclohexanecarboxamide nist.gov
Alkyl C-H C-H Stretch 2850 - 2960 Cyclohexane, Methylcyclohexane docbrown.infonist.gov

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. youtube.comyoutube.com Since this compound possesses chiral centers, it is expected to be CD-active. The CD spectrum would provide information about the absolute configuration and the conformational preferences of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores, such as the carbonyl group of the carboxamide, and their interaction with the chiral centers of the molecule. While specific CD data for this compound are not available, studies on other chiral amino acid derivatives and cyclic compounds demonstrate the utility of CD in elucidating stereochemical features. stereoelectronics.org

Computational and Theoretical Approaches to Conformational Analysis

Molecular Mechanics and Quantum Chemical Calculations (e.g., Density Functional Theory)

Computational methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are invaluable for investigating the conformational preferences of molecules like this compound.

Molecular Mechanics utilizes force fields to calculate the potential energy of different conformers, allowing for the identification of low-energy structures. msu.edu For substituted cyclohexanes, MM can predict the relative stability of chair, boat, and twist-boat conformations, as well as the energetic penalty of placing substituents in axial positions. libretexts.orgmsu.edu

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure and energies of molecules. DFT calculations have been extensively used to study the axial-equatorial equilibrium in substituted cyclohexanes. rsc.org These studies have shown that the choice of functional and basis set is crucial for accurately predicting conformational energies, with methods that account for dispersion interactions providing results in good agreement with experimental data. rsc.org For methylcyclohexane , DFT calculations have confirmed that the equatorial conformer is more stable than the axial conformer due to unfavorable 1,3-diaxial steric interactions in the latter. pressbooks.publibretexts.org The energy difference is calculated to be around 7.3-7.6 kJ/mol. pressbooks.pubstereoelectronics.org

For this compound, DFT calculations could be employed to determine the relative energies of the different chair conformers of the cis and trans diastereomers, taking into account the steric and electronic effects of the amino, carboxamide, and methyl groups.

Table 3: Calculated Conformational Energy Differences for Analogous Substituted Cyclohexanes This table presents data for analogous compounds to infer potential energetic differences in this compound.

Compound Substituent More Stable Conformer Calculated Energy Difference (kJ/mol) Reference
Methylcyclohexane -CH₃ Equatorial 7.3 - 7.6 pressbooks.publibretexts.orgstereoelectronics.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide a powerful approach to explore the dynamic behavior and conformational landscape of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational transitions, such as ring flipping in cyclohexane derivatives, and the time-averaged properties of the molecule in a solvent environment. nih.gov

For substituted cyclohexanes, MD simulations can be used to study the equilibrium between different chair conformations and to calculate the free energy difference between them. nih.govnih.gov These simulations can also provide insights into the role of solvent molecules in stabilizing different conformers.

While no specific MD simulations for this compound have been reported, simulations on analogous systems highlight the potential of this technique. For instance, MD simulations of organic molecular crystals, including cyclohexane derivatives, have been used to study molecular reorientations and internal rotations. nih.gov The choice of force field is critical for the accuracy of these simulations. nih.gov

An MD simulation of this compound would allow for the characterization of its conformational flexibility, the identification of the most populated conformational states, and the investigation of intramolecular hydrogen bonding possibilities between the amino, carboxamide, and potentially other parts of the molecule.

Crystal Structure Analysis of 1 Amino 3 Methylcyclohexanecarboxamide and Analogues

X-ray Crystallography as a Methodological Tool for Solid-State Structure Determination

X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com This analytical method relies on the phenomenon of X-ray diffraction, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern of spots. mdpi.comresearchgate.net By measuring the angles and intensities of these diffracted beams, scientists can construct an electron density map of the crystal, from which the positions of individual atoms, their chemical bonds, and intermolecular interactions can be deduced with atomic resolution. nih.govmdpi.com

The process begins with the growth of a high-quality single crystal of the substance, which is then mounted and exposed to a focused X-ray beam. researchgate.net The resulting diffraction data are collected and processed to determine the unit cell dimensions—the basic repeating unit of the crystal—and the crystal's symmetry, known as the space group. researchgate.net This structural information is fundamental to fields such as materials science, drug design, and molecular biology, as the solid-state arrangement of molecules dictates many of a substance's physical and chemical properties. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. nih.gov These forces, while weaker than covalent bonds, are directional and collectively determine the final, most thermodynamically stable structure. nih.gov The study of these interactions is crucial for understanding and predicting the structure of molecular crystals. Amide-containing molecules, in particular, are influenced by a hierarchy of interactions, with strong hydrogen bonds often playing a primary role, complemented by a network of weaker forces. nih.govresearchgate.net

Hydrogen bonds are the most significant directional intermolecular interactions in the crystal structures of carboxamides. nih.govmdpi.com The N-H groups of the amide and amine functionalities act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. These interactions guide the assembly of molecules into predictable and stable supramolecular motifs. rsc.org

In the crystal structure of cyclohexanecarboxamide (B73365), a close analogue of the title compound, the amide groups form a robust hydrogen-bonding network. This network is characterized by two distinct motifs:

R²₂(8) Dimers : Pairs of molecules are linked through two N-H···O hydrogen bonds, forming a centrosymmetric ring motif described by the graph set R²₂(8).

C(4) Chains : These dimers are further connected into chains along the c-axis via another N-H···O hydrogen bond, creating a C(4) chain motif.

The combination of these interactions results in the formation of a hydrogen-bonded sheet, demonstrating how specific hydrogen bonds dictate the extended structure. Similarly complex hydrogen-bonding networks, often involving water molecules or other functional groups, are observed in the crystal structures of other substituted amines and amides, where they are the main cohesive force. nih.gov

Below is a table detailing the hydrogen bond geometries found in the crystal structure of cyclohexanecarboxamide.

Table 1: Hydrogen Bond Geometry (Å, °) for Cyclohexanecarboxamide
D–H···AD–HH···AD···AD–H···A AngleSymmetry Code for A

Data sourced from the crystallographic study of cyclohexanecarboxamide.

Beyond strong hydrogen bonds, weaker interactions play a critical role in stabilizing crystal lattices. nih.gov Among these, C-H···O and C-H···N interactions, where a carbon-bound hydrogen acts as a weak donor to an electronegative atom (X = O or N), are ubiquitous and significant. Though individually weak, the cumulative effect of these contacts can be substantial, influencing the final molecular conformation and packing arrangement.

In the crystal structure of cyclohexanecarboxamide, a C-H···O interaction helps to stabilize the C(4) hydrogen-bonded chain. Other substituted cyclohexanecarboxamides exhibit different types of weak interactions depending on their constituent functional groups. For instance, the structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide is stabilized by weak C-H···π interactions, where a C-H bond points towards the center of an aromatic ring. The analysis of these interactions is essential for a complete understanding of the forces governing crystal packing.

Table 2: Examples of Weak Intermolecular Interactions in Cyclohexanecarboxamide Analogues
Interaction TypeCompoundD···A Distance (Å)Reference
C–H···OCyclohexanecarboxamide3.483
C–H···πN-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide-
N–H···SN-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide-

Comparative Analysis of Solid-State and Solution Conformations

The conformation of a flexible molecule like a substituted cyclohexane (B81311) can differ between the solid state and in solution. In the solid state, the molecule adopts a single, low-energy conformation that allows for optimal packing in the crystal lattice. This conformation is determined by X-ray crystallography. In solution, however, the molecule is dynamic and can exist as an ensemble of interconverting conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the time-averaged conformation in solution.

For cyclohexane derivatives, the primary conformations are the chair, boat, and twist-boat forms, with the chair being the most stable. Substituents can occupy either axial or equatorial positions on the chair ring, and the ring can undergo a "flip" between two chair conformations. In the solid state, crystal packing forces lock the molecule into one preferred chair conformation. For example, crystallographic studies of 1-aminocyclohexane-1-carboxylic acid and its derivatives consistently show that the cyclohexane ring adopts a nearly perfect chair conformation in the crystalline form. While this chair conformation is also expected to be dominant in solution, the energetic barriers to ring flipping and substituent rotation are low, allowing for dynamic behavior not observed in the static crystal structure.

Structural Features of Related Cycloalkane Carboxamides and Amines in Crystalline Forms

The crystal structures of analogues provide significant insight into the likely structural features of 1-amino-3-methylcyclohexanecarboxamide. The dominant structural feature across all studied cyclohexanecarboxamides and aminocyclohexanes is the adoption of a chair conformation by the six-membered ring.

A detailed study of 1-aminocyclohexane-1-carboxylic acid (Acc⁶) and its peptide derivatives revealed that the cyclohexane ring maintains an almost perfect chair conformation across all seven analyzed structures. A notable finding was the conformational preference of the substituents at the C1 position. In six of the seven structures, the amino group (-NH₂) was found to occupy the axial position, while the larger carboxamide or carboxyl group occupied the equatorial position. This preference highlights the subtle interplay of steric and electronic factors that determine substituent orientation in the solid state.

The crystal structure of the parent cyclohexanecarboxamide also shows a chair conformation, with the carboxamide group in an equatorial position to minimize steric strain. This preference for placing bulkier groups in the equatorial position is a general principle in cyclohexane conformational analysis. In primary amines like ethylamine (B1201723) and propylamine, the molecules arrange into N-H···N bonded chains in the solid state, a motif driven by hydrogen bonding.

The table below summarizes key structural information for selected analogues.

Table 3: Structural Features of this compound Analogues
CompoundCyclohexane ConformationKey Supramolecular Interaction(s)Reference
CyclohexanecarboxamideChairN-H···O dimers and chains
1-Aminocyclohexane-1-carboxylic acidChair-
Boc-Acc⁶-OHChair-
N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamideChairN-H···S dimers, C-H···π
Propylamine(Alkyl Chain)N-H···N chains

Reactivity and Derivatization Strategies for 1 Amino 3 Methylcyclohexanecarboxamide

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-Amino-3-methylcyclohexanecarboxamide is a nucleophilic center and a site of basicity, making it amenable to a variety of common transformations.

Acylation: The primary amine is expected to readily undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or activated esters. This reaction, a form of nucleophilic acyl substitution, would lead to the formation of the corresponding N-acyl derivatives (amides). youtube.com The reaction typically proceeds under basic conditions or with the use of a non-nucleophilic base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(1-carbamoyl-3-methylcyclohexyl)acetamide. The use of two equivalents of the amine is also common, where one acts as the nucleophile and the second as a base. youtube.com

Alkylation: The nitrogen atom of the primary amine can also act as a nucleophile in reactions with alkyl halides. However, direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. acs.org To achieve selective mono-alkylation, reductive amination is a more effective strategy. This would involve the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Imine Formation: The primary amine can condense with aldehydes or ketones under acidic catalysis to form imines, also known as Schiff bases. nih.gov This reversible reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The resulting imine is a versatile intermediate for further functionalization.

Reactions Involving the Carboxamide Functionality

The carboxamide group is generally less reactive than the primary amine. However, it can undergo several important transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. nih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com This process yields a carboxylic acid and an ammonium salt. youtube.com Basic hydrolysis, on the other hand, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ammonia (B1221849).

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov Unlike the reduction of other carboxylic acid derivatives, the reduction of amides with LiAlH4 replaces the carbonyl oxygen with two hydrogen atoms, yielding an aminomethyl group. In the case of this compound, this would result in the formation of (1-amino-3-methylcyclohexyl)methanamine.

Dehydration: Primary amides can be dehydrated to nitriles using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5). nih.gov This reaction would convert the carboxamide group of this compound into a nitrile (cyano) group, yielding 1-amino-3-methylcyclohexanecarbonitrile.

Modifications and Substitutions on the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a saturated aliphatic scaffold. While direct functionalization of the C-H bonds is challenging, modifications can be envisioned through radical reactions or by starting from unsaturated precursors.

Hypothetically, radical halogenation could introduce a halogen atom onto the cyclohexane ring, which could then serve as a handle for subsequent nucleophilic substitution or elimination reactions. However, controlling the regioselectivity of such a reaction would be a significant challenge due to the presence of multiple secondary and tertiary C-H bonds.

A more practical approach to modifying the cyclohexane ring would involve synthetic routes starting from functionalized cyclohexene (B86901) or cyclohexanone (B45756) derivatives. For instance, starting with a 3-methylcyclohexenone would allow for the introduction of various substituents on the ring before the formation of the amino and carboxamide groups.

Formation of Fused Cyclic and Polycyclic Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a carboxamide group, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems.

For example, activation of the carboxamide group, perhaps by conversion to a thioamide or an imidoyl chloride, followed by intramolecular attack by the primary amine, could potentially lead to the formation of a fused dihydropyrimidinone ring system. The feasibility of such a cyclization would depend on the stereochemical relationship between the amino and carboxamide groups and the reaction conditions employed.

Furthermore, reactions with bifunctional electrophiles could lead to the construction of fused polycyclic frameworks. For instance, reaction with a β-dicarbonyl compound or its equivalent could, in principle, lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) ring systems, which are common motifs in pharmacologically active compounds. nih.gov The synthesis of fused bicyclic nih.govacs.orgresearchgate.net-triazoles from γ-amino diazoketones has been demonstrated, suggesting that with appropriate functionalization, similar cyclizations could be explored for derivatives of this compound. rsc.org

Catalytic Transformations Utilizing this compound

The structural features of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal catalysts and as a substrate in enantioselective transformations.

Application as a Ligand in Metal-Catalyzed Reactions

The primary amine and the carboxamide oxygen atom in this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand for transition metals. Chiral diamines derived from cyclohexane, such as trans-1,2-diaminocyclohexane, are well-established as privileged ligands in a wide range of asymmetric catalytic reactions. acs.orgresearchgate.net These ligands have been successfully employed in reactions like asymmetric hydrogenation, cyclopropanation, and conjugate addition. nih.govacs.org

By analogy, chiral isomers of this compound could be explored as ligands in similar metal-catalyzed asymmetric transformations. The combination of a hard amine donor and a harder amide oxygen donor would favor coordination to a variety of metal centers. The steric bulk of the cyclohexane ring and the orientation of the coordinating groups would play a crucial role in inducing enantioselectivity in the catalyzed reaction. Libraries of structurally diverse ligands, including those with carboxamidine motifs, have been successfully used to identify new catalysts for challenging cross-coupling reactions. nih.gov

Role as a Substrate in Enantioselective Catalysis

As a chiral molecule (assuming a specific stereoisomer), this compound can serve as a substrate in enantioselective reactions. For example, kinetic resolution of a racemic mixture of this compound could be achieved through enantioselective acylation or other derivatizations catalyzed by a chiral catalyst or an enzyme.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of 1 Amino 3 Methylcyclohexanecarboxamide Scaffolds

1-Amino-3-methylcyclohexanecarboxamide as a Key Structural Scaffold in Contemporary Drug Discovery

The this compound core is a key structural element in the design of various therapeutic agents. Its cyclohexane (B81311) ring provides a rigid, non-aromatic scaffold that can be functionalized to explore chemical space and optimize interactions with biological targets. This scaffold is particularly prominent in the development of enzyme inhibitors and receptor modulators.

The inherent chirality of the this compound scaffold, with stereocenters at the 1 and 3 positions of the cyclohexane ring, allows for the synthesis of stereoisomers with distinct biological activities. This stereochemical diversity is crucial for achieving high potency and selectivity for the target protein while minimizing off-target effects. The amino and carboxamide groups serve as key pharmacophoric features, participating in essential hydrogen bonding and electrostatic interactions within the binding sites of target proteins.

The development of new anticancer drugs is an ongoing effort to improve outcomes for chemotherapy patients. nih.gov In this context, the 1,4-quinone core has been identified as a privileged structural scaffold in a variety of pharmaceuticals and natural products. nih.gov The strategic modification of existing scaffolds, a process known as scaffold hopping, is a common approach in drug discovery to identify new lead compounds. nih.gov

Rational Design and Synthesis of Analogues for Comprehensive SAR Probing

The rational design of analogues based on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to systematically investigate how modifications to the chemical structure influence biological activity. The synthesis of a diverse library of analogues allows medicinal chemists to probe the specific interactions between the compound and its biological target.

Synthetic strategies often involve the modification of the amino and carboxamide functionalities, as well as the substitution pattern on the cyclohexane ring. For instance, the primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to explore different binding interactions. Similarly, the carboxamide group can be modified by introducing various substituents on the nitrogen atom, influencing properties such as solubility and membrane permeability.

The synthesis of these analogues can be achieved through various methods, including multi-step sequences starting from commercially available materials. Biocatalysis, for example, offers an efficient route to optically pure amino acids and their derivatives, which can serve as key building blocks. symeres.com The use of enzymes like aminopeptidases or amidases allows for the stereospecific synthesis of chiral amino acids, which are essential for constructing the this compound scaffold with the desired stereochemistry. symeres.com

Analogue Type Modification Strategy Rationale for SAR Probing Potential Impact on Activity
N-Acyl AnaloguesAcylation of the primary amineTo explore the role of the amino group in hydrogen bonding and electrostatic interactions.Altered binding affinity and selectivity.
N-Alkyl AnaloguesAlkylation of the primary amineTo investigate the impact of steric bulk and hydrophobicity on binding.Improved potency and pharmacokinetic properties.
Carboxamide ModificationsIntroduction of substituents on the amide nitrogenTo modulate solubility, membrane permeability, and metabolic stability.Enhanced drug-like properties.
Cyclohexane Ring SubstitutionsIntroduction of various functional groups on the ringTo probe for additional binding pockets and optimize van der Waals interactions.Increased potency and target selectivity.

Influence of Stereochemistry on Modulatory Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and the this compound scaffold is no exception. nih.govnih.gov The specific three-dimensional arrangement of atoms can significantly impact a compound's ability to bind to its target, leading to differences in potency and selectivity between stereoisomers. nih.govnih.gov

The two stereocenters at the C1 and C3 positions of the cyclohexane ring give rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The relative orientation of the amino, methyl, and carboxamide groups in these isomers can lead to distinct binding modes within the active site of a protein. For example, one stereoisomer may fit perfectly into a binding pocket, leading to high-affinity binding and potent inhibition, while another may clash with amino acid residues, resulting in weak or no activity.

The importance of stereochemistry is well-documented in the development of various drugs. For instance, in the case of the antimalarial agent 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the stereoselective nature of its biological target. nih.govnih.gov This stereoselectivity is often attributed to the specific interactions between the chiral drug molecule and the chiral environment of the protein's binding site.

Stereoisomer Relative Orientation of Substituents Potential Impact on Biological Activity
(1R, 3R)Specific spatial arrangement of amino, methyl, and carboxamide groupsMay exhibit high potency and selectivity for a particular target.
(1S, 3S)Enantiomer of the (1R, 3R) isomerMay have different biological activity or be inactive.
(1R, 3S)Diastereomer of the (1R, 3R) and (1S, 3S) isomersMay exhibit a different pharmacological profile.
(1S, 3R)Enantiomer of the (1R, 3S) isomerMay have different biological activity or be inactive.

In Vitro Mechanistic Studies of Biological Activities of Analogues

Enzyme Modulation and Inhibition Mechanisms

Analogues of this compound have been extensively studied as inhibitors of various enzymes, particularly proteases such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K. wikipedia.orgnih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. wikipedia.orgnih.gov They work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. wikipedia.orgnih.gov This leads to increased insulin (B600854) secretion, reduced glucagon (B607659) release, and ultimately, lower blood glucose levels. wikipedia.orgnih.gov

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption. mdpi.comnih.gov Inhibitors of this enzyme are being investigated as potential treatments for osteoporosis and other bone-related disorders. nih.govnih.gov The this compound scaffold can be incorporated into molecules that bind to the active site of cathepsin K, preventing it from degrading collagen and other bone matrix proteins. mdpi.com

Enzyme Target Therapeutic Area Mechanism of Inhibition Key SAR Findings
Dipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesCompetitive inhibition of the enzyme's active site.The amino group often forms a key salt bridge with acidic residues in the S2 pocket of DPP-4.
Cathepsin KOsteoporosisReversible or irreversible binding to the catalytic cysteine residue.The nitrile or other electrophilic warheads can form a covalent bond with the active site cysteine.

Receptor Binding and Activation Mechanisms (e.g., TRPM8 modulation)

The this compound scaffold has also been utilized in the development of modulators for various receptors, including the transient receptor potential melastatin 8 (TRPM8) channel. nih.gov TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol (B31143). nih.govresearchgate.net It is involved in a variety of physiological processes, including thermosensation, pain, and inflammation. nih.govmdpi.com

Analogues of this compound can be designed to act as either agonists or antagonists of the TRPM8 channel. nih.gov Agonists mimic the effects of natural ligands, leading to channel activation and a cooling sensation. nih.govresearchgate.net Antagonists, on the other hand, block the channel, preventing its activation by other stimuli. nih.gov The development of selective TRPM8 modulators holds promise for the treatment of conditions such as chronic pain, overactive bladder, and migraine. nih.govmdpi.com

Receptor Target Therapeutic Area Mechanism of Action Key SAR Findings
TRPM8 ChannelPain, InflammationAgonism or antagonism of the channel.The cyclohexane ring can mimic the menthol backbone, while modifications to the amino and carboxamide groups can fine-tune potency and selectivity.

Assessment of Antimicrobial Properties via Membrane Disruption Mechanisms

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. cabidigitallibrary.org Amino acid-based compounds, including those derived from the this compound scaffold, have shown promise as potential antimicrobial agents. nih.govnih.gov These compounds can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes.

The amphipathic nature of some this compound analogues, with both hydrophobic (cyclohexane ring) and hydrophilic (amino and carboxamide groups) regions, allows them to interact with and disrupt the lipid bilayer of bacterial membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The specific stereochemistry and substitution pattern of these analogues can influence their antimicrobial activity and selectivity for bacterial over mammalian cells. researchgate.net

Bacterial Strain Mechanism of Action Key SAR Findings In Vitro Activity (MIC)
Staphylococcus aureusMembrane disruptionIncreased hydrophobicity of the cyclohexane ring can enhance membrane interaction.Varies depending on the specific analogue.
Escherichia coliInhibition of essential enzymesThe amino group can be crucial for binding to the active site of bacterial enzymes.Varies depending on the specific analogue.
Pseudomonas aeruginosaMultiple mechanismsA combination of membrane disruption and enzyme inhibition may be involved.Varies depending on the specific analogue.

Investigation of Antioxidant Potential and Related Mechanisms

The antioxidant capacity of amide-containing compounds is a subject of significant research interest, as oxidative stress is implicated in numerous diseases. nih.gov The primary mechanisms by which antioxidants function include inhibiting the production of free radicals, scavenging them, or transforming them into less harmful substances. mdpi.com Molecules with antioxidant properties can neutralize free radicals by donating an electron to eliminate the radical's unpaired state. nih.gov

Derivatives of this compound are evaluated for their antioxidant potential using various in vitro assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netscirp.org The reduction of the purple DPPH radical to the yellow-colored 2,2-diphenyl-1-picrylhydrazine is monitored spectrophotometrically. scirp.org The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net Another prevalent method is the Ferric Reducing Antioxidant Power (FRAP) assay. scirp.org

Studies on various amide derivatives show that structural features significantly influence antioxidant activity. For instance, in a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, compounds featuring naphthalene (B1677914) and isoindoline-1,3-dione moieties demonstrated antioxidant activity approximately 1.4 times higher than the standard antioxidant, ascorbic acid. nih.gov The presence of electron-rich aromatic rings and atoms like nitrogen or sulfur can enhance antioxidant capacity. nih.gov Specifically, amino acids with sulfur-containing side chains (like methionine and cysteine) or electron-rich aromatic rings (like tryptophan and tyrosine) are known to be potent antioxidants. nih.gov The keto-enol tautomerism present in 1,3-dicarbonyl compounds, a feature that can be related to certain derivatives, is also crucial for antioxidant activity. mdpi.com

The table below presents data from a study on related amide derivatives, illustrating the impact of different structural moieties on antioxidant activity.

Compound/DerivativeDPPH Radical Scavenging Activity (IC50 in µM)Reference Compound (Ascorbic Acid) IC50 in µM
Arylmethyl dimedone23.025.7
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideSurpassed Ascorbic Acid by 1.37-fold-
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazideSurpassed Ascorbic Acid by 1.35-fold-
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneSurpassed Ascorbic Acid by 1.13-fold-

This table is interactive. Data is compiled from studies on various amide derivatives to illustrate general principles of antioxidant activity. nih.govmdpi.com

In Vitro Antiproliferative Activity and Cellular Mechanisms

The this compound scaffold is a key component in the design of novel antiproliferative agents. Thienopyrimidines, which are bioisosteres of purines, are known to possess cytotoxic effects, and derivatives containing a 4-amino group have been evaluated for their kinase inhibitory activity. mdpi.com The antiproliferative efficacy of these compounds is typically assessed against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI). nih.gov

Research into 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share the aminocarboxamide feature, has shown significant antiproliferative activity. The most potent compounds in this series inhibited the growth of numerous cancer cell lines at sub-micromolar concentrations, with one derivative showing an IC50 of 0.0153 µM against the SR leukemia cell line. nih.gov The mechanism of action for these active compounds was found to involve a block in the G0-G1 phase of the cell cycle. nih.gov Similarly, studies on 3-aminooxy-1-aminopropane derivatives demonstrated potent antiproliferative effects against Plasmodium falciparum by inhibiting polyamine biosynthesis. nih.gov

The antiproliferative activity of newly synthesized compounds is often evaluated using the MTT assay against various cancer cell lines, such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). nih.gov In one study, certain hydrazide derivatives were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 line. nih.gov

The following table summarizes the in vitro antiproliferative activity of representative aminocarboxamide derivatives against different human cancer cell lines.

Compound/Derivative ClassCell LineActivity (IC50 in µM)
Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6 carboxylate (Derivative 2)MDA-MB-2310.056
Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6 carboxylate (Derivative 3)MDA-MB-2310.25
3-amino-N-phenyl-1H-indazole-1-carboxamide (Derivative 10d)SR (Leukemia)0.0153
3-amino-N-phenyl-1H-indazole-1-carboxamide (Derivative 10e)Various< 1.0

This table is interactive. Data is compiled from studies on various aminocarboxamide derivatives to illustrate antiproliferative potential. mdpi.comnih.gov

In Vitro Thyroid Peroxidase Inhibition and Structure-Activity Correlations

Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin. nih.govsinobiological.com Inhibition of TPO can lead to a decrease in thyroid hormone production and is a key mechanism of antithyroid drugs. nih.gov Certain chemical compounds, including some amino acids and their derivatives, can act as TPO inhibitors.

Studies have shown that amino acids with specific side chains can inhibit TPO activity. Those containing sulfur atoms (cysteine, methionine) or aromatic rings (tryptophan, tyrosine, histidine, phenylalanine) have been identified as TPO inhibitors. nih.gov For example, cysteine, tryptophan, and methionine at a concentration of 50 µM can completely inhibit the TPO-catalyzed iodide oxidation reaction in vitro. nih.gov This inhibition can often be reversed by increasing the concentration of the iodide substrate, suggesting a competitive inhibition mechanism. nih.gov

The inhibitory mechanism can involve competition with the enzyme's natural substrates for binding sites or interaction with the free substrates themselves. nih.gov For instance, polyphenolic compounds like catechin (B1668976) and sinapinic acid act as competitive inhibitors of TPO. nih.gov While specific studies on the direct TPO inhibition by this compound are not widely documented, the presence of the amino acid-like scaffold suggests a potential for interaction with the enzyme. Structure-activity relationship studies in this area would focus on how modifications to the cyclohexane ring and the amide group affect binding to the TPO active site.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of newly designed molecules and providing insights into the structural features essential for bioactivity.

For classes of compounds like aminophenyl benzamide (B126) derivatives, 3D-QSAR models have been developed to understand their inhibitory activity against targets like histone deacetylases (HDAC). nih.gov A typical QSAR study involves generating a pharmacophore model, which identifies the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for activity. nih.gov The resulting models can achieve high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating strong predictive power. nih.gov

Such studies often reveal that specific physicochemical properties are crucial for activity. For example, a QSAR model might suggest that hydrophobicity is critical for inhibitory potency, guiding chemists to include hydrophobic substituents to enhance activity. nih.gov Conversely, the model might show that electron-withdrawing groups have a negative impact. nih.gov Molecular docking studies are often used in conjunction with QSAR to visualize how the designed compounds bind to the active site of a protein target, revealing key interactions like hydrogen bonds. qub.ac.ukresearchgate.net While specific QSAR models for this compound were not found, the methodologies are readily applicable to this scaffold to predict its potential against various biological targets. nih.govresearchgate.net

Development of Unnatural Amino Acids Featuring the Cyclohexane Core for Peptide and Protein Research

Unnatural amino acids (UAAs) are amino acids not found among the 20 canonical proteinogenic amino acids. nih.govyoutube.com They are powerful tools in peptide and protein research, used to enhance proteolytic stability, modulate biological activity, and create conformationally constrained peptides. nih.govresearchgate.net The incorporation of UAAs with unique side chains can be achieved through genetic code expansion or chemical peptide synthesis. nih.govnih.gov

The 1-amino-3-methylcyclohexane carboxylic acid core represents a valuable UAA scaffold. Incorporating such cyclic amino acids into a peptide backbone introduces conformational constraints. This rigidity helps to lock the peptide into a specific three-dimensional structure, which can be crucial for binding to a biological target with high affinity and selectivity. For example, conformational energy calculations on peptides containing 1-aminocyclobutane carboxylic acid (a related cyclic amino acid) show that they favor well-defined secondary structures like helices and turns. nih.gov

By replacing a natural amino acid with a cyclohexane-based UAA, researchers can probe structure-function relationships. nih.gov This strategy is used to design peptide-based drugs with improved pharmacological properties, as the resulting peptidomimetics are often more resistant to degradation by proteases in the body. researchgate.net The synthesis of peptides containing these UAAs allows for the creation of novel biomolecules with tailored functions for applications in drug development and materials science. youtube.com

Supramolecular Chemistry and Molecular Recognition Studies of this compound Derivatives

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. A key aspect of this field is molecular recognition, which is the specific binding of a "guest" molecule to a complementary "host" molecule.

Derivatives of this compound possess structural features that make them interesting candidates for studies in molecular recognition. The amide group is a powerful functional group for forming strong and directional hydrogen bonds, which are fundamental to self-assembly and host-guest interactions. The cyclohexane ring provides a rigid, hydrophobic scaffold that can be functionalized to create specific binding pockets or surfaces.

While specific supramolecular studies centered on this compound are not prominent in the literature, related structures are widely used. The principles of molecular recognition would involve designing host molecules that have a cavity or cleft complementary in size, shape, and chemical functionality to a derivative of this compound. For example, the amino group could form salt bridges with carboxylic acid groups on a host, while the methyl group and cyclohexane ring could engage in van der Waals or hydrophobic interactions within a nonpolar pocket. The study of these non-covalent interactions is critical for understanding biological processes, such as enzyme-substrate binding and drug-receptor interactions, and for designing new sensors and materials.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Amino-3-methylcyclohexanecarboxamide derivatives?

Methodological Answer:
The synthesis of cyclohexanecarboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chloroacetyl chloride) and amines. For example:

  • Step 1: React 1-amino-3-methylcyclohexanecarboxylic acid with chloroacetyl chloride in chloroform under reflux to form an intermediate acyl chloride derivative.
  • Step 2: Introduce a secondary amine (e.g., piperidine) via nucleophilic substitution to yield the carboxamide.
  • Purification: Use column chromatography with silica gel and a mobile phase like chloroform/methanol (9:1 v/v) to isolate the product .
    Key parameters include reaction time (e.g., 24 hours for acylation), stoichiometric ratios, and temperature control to minimize side reactions.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons and carbons in the cyclohexane ring (e.g., δ 1.2–2.3 ppm for cyclohexyl CH₂ groups) and the carboxamide NH₂ (δ ~6.5–7.0 ppm). Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1645–1675 cm⁻¹) and NH₂ bending (~1620 cm⁻¹) .
  • X-ray Crystallography: Resolve absolute configuration for chiral centers, as demonstrated for related 3-aminocyclohexanecarboxylic acid derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:
Discrepancies in NMR or IR data may arise from impurities, tautomerism, or stereochemical variations. Strategies include:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to confirm molecular weight and functional groups. For example, HRMS can distinguish between isobaric isomers .
  • Dynamic NMR Experiments: Analyze temperature-dependent shifts to identify conformational equilibria (e.g., chair flipping in cyclohexane rings) .
  • Computational Modeling: Compare experimental chemical shifts with DFT-calculated values for proposed structures .

Advanced: What experimental approaches establish structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Derivative Library Synthesis: Systematically vary substituents (e.g., alkyl groups on the cyclohexane ring or amine moieties) and test for activity. For apoptosis induction, evaluate IC₅₀ values via MTT assays .
  • Molecular Docking: Screen derivatives against target proteins (e.g., caspases) to predict binding modes. Validate with site-directed mutagenesis .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., carboxamide NH₂ for hydrogen bonding) using 3D-QSAR models .

Basic: What safety protocols are critical when handling amino-substituted cyclohexanecarboxamides?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., chloroform).
  • Waste Disposal: Segregate halogenated solvents (e.g., chloroform) and amine-containing residues for compliant disposal .

Advanced: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and polarimetric detection .
  • NOESY NMR: Identify spatial proximity of protons (e.g., axial NH₂ and methyl groups) to assign chair conformations .
  • Single-Crystal X-ray Diffraction: Resolve absolute configuration, as demonstrated for (1S,3R)-3-aminocyclohexanecarboxylate derivatives .

Advanced: What methodologies ensure purity and stability of the compound under varying storage conditions?

Methodological Answer:

  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products.
  • Storage Recommendations: Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis .
  • Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and validate with ≥95% peak area thresholds .

Basic: What biological pathways are targeted by cyclohexanecarboxamide derivatives?

Methodological Answer:

  • Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays in cancer cell lines (e.g., HeLa) .
  • Neurotransmitter Modulation: Evaluate GABA receptor binding using radioligand displacement assays, as seen in structurally related 3-aminocyclohexanecarboxylic acid analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.